molecular formula C12H7F3N2S B2988705 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile CAS No. 883024-46-2

2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B2988705
CAS No.: 883024-46-2
M. Wt: 268.26
InChI Key: SJRFZLGHBGYMRQ-UHFFFAOYSA-N
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Description

2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a photoredox catalyst and a light source at room temperature . This method is efficient and mild, making it suitable for the synthesis of various trifluoromethylated compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile is unique due to its combination of a trifluoromethyl group, a thiazole ring, and an acetonitrile group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2S/c13-12(14,15)9-3-1-8(2-4-9)10-7-18-11(17-10)5-6-16/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRFZLGHBGYMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was synthesized from 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone and 2-cyanothioacetamide as described in example 1 step 1 (2.4 g, 48% yield), and it was carried through without further purification. MS (ESI) m/z: Calculated for C12H7F3N2S: 268.03. found: 269.0 (M+H)+.
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